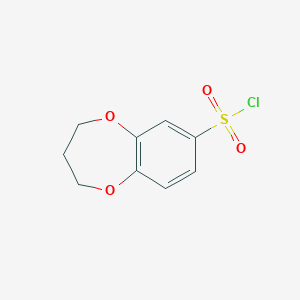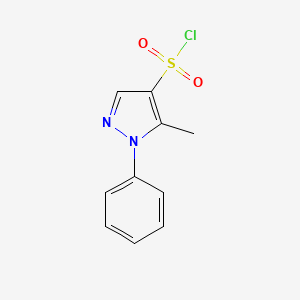![molecular formula C14H15NO4 B1305985 3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propansäure CAS No. 436811-18-6](/img/structure/B1305985.png)
3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that is part of the isoindole derivatives . Isoindole derivatives are known for their biological activities and have been reported to be inhibitors of serine/threonine protein phosphates 1 and 2A .
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. For instance, 2-Hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones were synthesized, and their C-2 selective ring-opening products were obtained through nucleophilic additions such as with MeOH . The methoxydiols obtained from the ring-opening reactions were converted to corresponding acetate derivatives .Molecular Structure Analysis
The isoindole skeleton structure consists of a fused five-membered imide and a six-membered ring . Therefore, derivatization may be performed by transformations of both rings to synthesize derivatives of isoindoles .Chemical Reactions Analysis
Donor-acceptor cyclopropanes are unique strained compounds that have been studied extensively toward the synthesis of valuable heterocyclic compounds . A two-step sequence to spirocyclic heterocycles involving an initial cycloaddition of an alkylidene cyclopropane followed by Lewis acid catalyzed annulation of the cyclopropane with an array of electrophiles has been investigated .Physical And Chemical Properties Analysis
The structures of the methoxydiacetates were determined by 1H and 13C NMR and X-ray analyses . Theoretical computations were carried out to explain the regioselectivity in the ring-opening reaction of epoxy alcohols .Wissenschaftliche Forschungsanwendungen
Synthese von quartären Salzen
Die Verbindung wird bei der Synthese von quartären 3-(1,3-Dioxo-1H-isoindol-2-ylmethyl)-5,6-dihydroimidazo[2,1-b]thiazoliumsalzen verwendet . Die Reaktion von Dihydroimidazol-2-thiol mit N-(3-Chlor-2-oxopropyl)phthalimid führt zur Bildung dieser Verbindung, die durch die Einwirkung eines Dehydratisierungsmittels eine intramolekulare Heterocyclisierung zum Dihydroimidazothiazolsystem durchläuft .
Synthese neuer trisubstituierter Derivate
Die Verbindung wird bei der Synthese neuer trisubstituierter Hexahydro-isoindol-1,3-dion-Derivate verwendet . Die aus den Ringöffnungsreaktionen erhaltenen Methoxydiole werden in die entsprechenden Acetatderivate umgewandelt .
Vorläufer für N-substituierte Derivate
Ethyl-3-(2,4-Dioxocyclohexyl)propanoat, eine verwandte Verbindung, wird als neuer Vorläufer für die Synthese von N-substituierten 4,4a,5,6-Tetrahydrochinolin-2,7(1H,3H)-dionen und deren entsprechenden 3,4-Dihydro-7-hydroxychinolin-2(1H)-onen und 7-Hydroxychinolin-2(1H)-onen verwendet .
Synthese und antivirale Aktivität
Eine Reihe von 1-Aryl-3-(3,5-Dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)harnstoffderivaten wurde synthetisiert und auf antivirale Aktivität gegen Pockenimpfvirus untersucht . Die Verbindungen zeigten eine ausgeprägte Aktivität .
Synthese von polycyclischen N-Amidoimiden
Die Verbindung wird bei der Synthese von polycyclischen N-Amidoimiden verwendet .
Wirkmechanismus
Target of Action
The primary target of the compound 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid is Orthopoxvirus . Orthopoxvirus is a genus of viruses in the family Poxviridae, and it is responsible for causing diseases such as smallpox and cowpox .
Biochemical Pathways
The biochemical pathways affected by 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid are those involved in the replication of Orthopoxvirus . By inhibiting these pathways, the compound prevents the virus from multiplying and spreading within the host organism .
Result of Action
The result of the action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid is the inhibition of Orthopoxvirus replication . This leads to a decrease in the viral load within the host organism, thereby alleviating the symptoms of the infection .
Action Environment
The action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid is influenced by various environmental factors. These include the physiological conditions within the host organism, such as pH and temperature, as well as the presence of other medications that may interact with the compound . These factors can influence the compound’s action, efficacy, and stability .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive and easily synthesized compound, making it ideal for use in experiments. In addition, its biochemical and physiological effects are well understood, making it a useful tool for studying a variety of biochemical processes.
However, there are also some limitations to its use in laboratory experiments. 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid is a naturally occurring compound, and its effects can vary depending on the individual. As such, it may not be suitable for use in experiments involving large numbers of subjects. Additionally, its biochemical and physiological effects are not fully understood, making it difficult to accurately predict its effects in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid. It could be studied further to better understand its mechanism of action and its effects on various biochemical processes. Additionally, it could be studied further to determine its potential applications in the development of novel drugs. Finally, it could be studied further to determine the optimal dosage and administration for its use in laboratory experiments.
Synthesemethoden
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid can be synthesized in the laboratory via a two-step process. The first step involves the reaction of 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl chloride with propanoic acid in the presence of a base. The second step involves the reaction of the product of the first step with hydrochloric acid. The resulting product is a white crystalline solid.
Eigenschaften
IUPAC Name |
3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-10(17)3-4-15-13(18)11-6-1-2-7(9-5-8(6)9)12(11)14(15)19/h1-2,6-9,11-12H,3-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKBNBWTDBEIPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387759 |
Source


|
| Record name | 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436811-18-6 |
Source


|
| Record name | 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)
![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)








